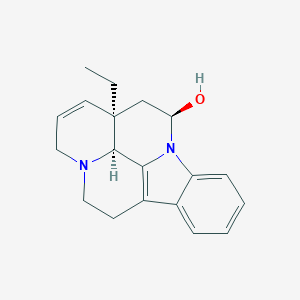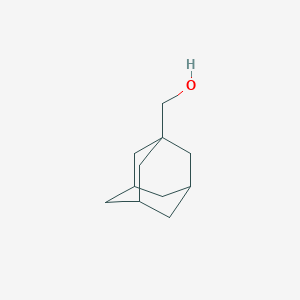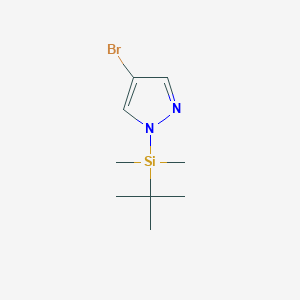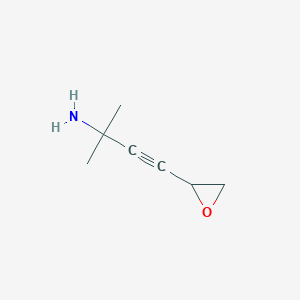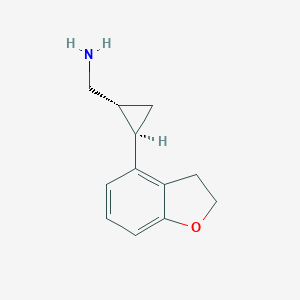
(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine often involves complex processes. For instance, cyclopropane-based conformational restriction of histamine, a process relevant to this compound, has been studied extensively. Kazuta et al. (2003) explored the synthesis of various cyclopropane analogues of histamine, demonstrating the versatility of cyclopropane in synthesizing biologically active compounds (Kazuta et al., 2003). Similarly, Cao et al. (2008) and Cheng et al. (2015) have contributed to the understanding of the synthesis of trans-2,3-Dihydrofuran and cyclopropane derivatives (Cao et al., 2008), (Cheng et al., 2015).
Molecular Structure Analysis
The molecular structure of (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine is characterized by its cyclopropane core, which plays a crucial role in its biological activity and chemical behavior. The conformational aspects of cyclopropane derivatives have been a subject of study, as seen in the work of Kazuta et al. (2002), who developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units (Kazuta et al., 2002).
Chemical Reactions and Properties
Cyclopropane derivatives engage in various chemical reactions, displaying unique reactivity patterns. For example, Yang et al. (2011, 2013) investigated the [3 + 2] cycloadditions of activated cyclopropanes and aromatic aldehydes, revealing insights into the reactivity and selectivity of these compounds (Yang et al., 2011), (Yang et al., 2013).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, like (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine, are influenced by their unique structural elements. These properties include solubility, melting point, and stability, which are key to understanding their behavior in various environments.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are central to the compound's applications. Studies like those by Ren et al. (2008) and Casey et al. (2005) provide insights into the cyclopropanation and other reactions relevant to these types of compounds (Ren et al., 2008), (Casey et al., 2005).
Scientific Research Applications
Pharmacological Research and Neurochemistry
This compound and its derivatives have been studied extensively for their interaction with various neurotransmitter receptors, particularly dopamine receptors, due to their structural similarity to known psychoactive compounds. Research has shown that certain structural features are critical for high affinity towards dopamine D2 receptors, which are pivotal in treating neuropsychiatric disorders such as schizophrenia, depression, Parkinson's disease, and anxiety. For instance, specific moieties such as 4-(2,3-dichlorophenyl), 4-(2-methoxyphenyl)-, and 4-(benzo[b]thiophen-4-yl)-1-substituted piperazine have been identified as essential for D2 receptor affinity. This suggests potential applications in designing new therapeutic agents targeting these disorders (Jůza et al., 2022).
Synthetic Chemistry and Drug Metabolism
In synthetic chemistry, the manipulation of cyclopropane-containing compounds like (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine is of particular interest due to the unique reactivity conferred by the cyclopropane moiety. This reactivity is utilized in [2+1]-type cyclopropanation reactions, which are pivotal in the synthesis of complex molecular architectures found in natural products and biologically active molecules. The cyclopropane ring is known for its high ring strain, facilitating unique chemical transformations (Kamimura).
Drug Interactions and Pharmacokinetics
The study of drug interactions and pharmacokinetics is crucial for understanding the safety profile of pharmaceutical compounds. For instance, the investigation into the metabolism of drugs by Cytochrome P450 enzymes can reveal potential drug-drug interactions that may occur when multiple drugs are coadministered. This knowledge is essential for predicting and avoiding adverse drug reactions, ensuring the safe use of medications (Khojasteh et al., 2011).
properties
IUPAC Name |
[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHNSKFBUUONP-GZMMTYOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CC3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

